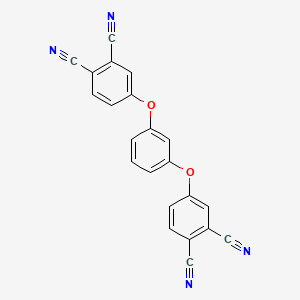

1,3-Bis(3,4-dicyanophenoxy)benzene

Overview

Description

1,3-Bis(3,4-dicyanophenoxy)benzene is a chemical compound with the molecular formula C22H10N4O2 . It is used in the synthesis of high-temperature phthalonitrile monomers .

Synthesis Analysis

This compound is synthesized via a facile nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile . The reaction mixture in the synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene can be determined using reversed-phase high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular structure of 1,3-Bis(3,4-dicyanophenoxy)benzene can be characterized by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and wide-angle X-ray diffraction (WXRD) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene include a nucleophilic displacement of a nitro-substituent . The composition of the reaction mixture can be analyzed using HPLC .Physical And Chemical Properties Analysis

1,3-Bis(3,4-dicyanophenoxy)benzene has a molecular weight of 362.35 . It has a melting point of 185 ºC and a predicted boiling point of 614.9±55.0 °C . The compound is solid at room temperature .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1,3-Bis(3,4-dicyanophenoxy)benzene”, focusing on unique applications:

High-Performance Liquid Chromatography (HPLC) Technique Development

Researchers have developed an HPLC technique for determining the composition of the reaction mixture in the synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene. This method is crucial for quality control in chemical synthesis .

Food Contact Materials Safety Assessment

The compound has been evaluated following guidelines for safety assessment of substances to be used in food contact materials before authorization. This is essential for ensuring consumer safety regarding materials that come into contact with food .

Synthesis of High-Temperature Phthalonitrile Polymers

A series of high-temperature phthalonitrile monomers, including 1,3-bis(3,4-dicyanophenoxy)benzene, have been synthesized for creating polymers capable of withstanding high temperatures, which is beneficial for various industrial applications .

Boron-Containing Phthalonitrile Resin Synthesis

A novel boron-containing monomer was synthesized using 1,3-bis(3,4-dicyanophenoxy)benzene to promote the curing process of phthalonitrile monomer. This advancement could lead to the development of new materials with enhanced properties .

Heat-Resistant Carbon Fiber Reinforced Plastics

The compound has been used in the preparation of resins for carbon fiber reinforced plastics that are heat-resistant. This application is significant for creating materials that maintain integrity under high-temperature conditions .

Mechanism of Action

Target of Action

1,3-Bis(3,4-dicyanophenoxy)benzene is a type of phthalonitrile monomer . It is primarily used in the synthesis of high-temperature phthalonitrile polymers . The primary targets of this compound are the polymer chains that it helps to form .

Mode of Action

The compound interacts with its targets through a process known as thermal polymerization . This process involves the application of heat, which causes the monomer units of 1,3-Bis(3,4-dicyanophenoxy)benzene to link together and form a polymer chain . This reaction can be promoted by certain additives, such as tyrosine cyclic peptide (TCP) .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Bis(3,4-dicyanophenoxy)benzene is the polymerization pathway . The compound’s ability to form polymer chains affects the properties of the resulting material, including its heat resistance .

Pharmacokinetics

Its physical properties, such as its melting point (185 ºc) and density (139 g/cm³), can impact its behavior in a given environment .

Result of Action

The primary result of the action of 1,3-Bis(3,4-dicyanophenoxy)benzene is the formation of high-temperature phthalonitrile polymers . These polymers have a variety of applications, including the production of heat-resistant materials .

Action Environment

The action of 1,3-Bis(3,4-dicyanophenoxy)benzene is influenced by environmental factors such as temperature . For example, the thermal polymerization process requires the application of heat . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIIVKRGBWPLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359722 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3,4-dicyanophenoxy)benzene | |

CAS RN |

72452-47-2 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

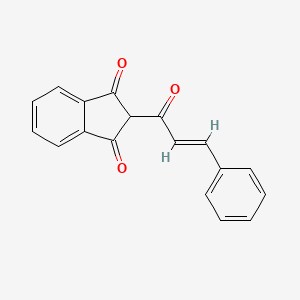

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)